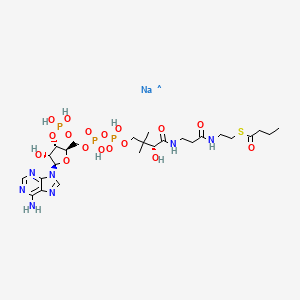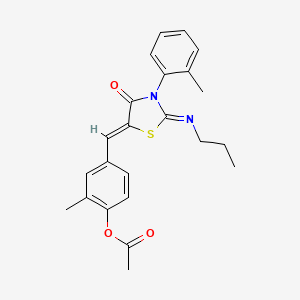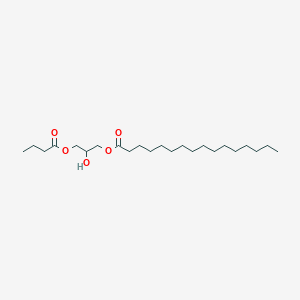![molecular formula C95H189O16P B3026238 2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate CAS No. 416880-23-4](/img/structure/B3026238.png)
2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate, is a complex molecule that appears to be a derivative of a cyclic phosphate. This type of compound is relevant in various fields of chemistry and biology, including medicinal chemistry and enzymology.
Synthesis Analysis
The synthesis of complex cyclic phosphate derivatives can be intricate, often requiring multiple steps and careful control of reaction conditions. For example, the synthesis of PSI-352938, a cyclic phosphate nucleotide prodrug, involved a diastereoselective synthesis of a key nucleoside intermediate via S(N)2 displacement and a stereoselective cyclization step to form the cyclic phosphate . Similarly, the synthesis of 2-deoxy-2-[(2,2-difluoro-3-hydroxytetradecanoyl)amino]-3-O-[(R)-3-(tetradecanoyloxy)tetradecanoyl]-D-glucopyranose 4-phosphate required multiple steps, starting from a glucopyranoside derivative10. These examples suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including protection/deprotection strategies and stereoselective synthesis methods.
Molecular Structure Analysis
The molecular structure of cyclic phosphates is often characterized by NMR spectroscopy, as seen in the studies of pyridoxal-5'-phosphate model systems and six-membered ring phosphates . These studies provide insights into the behavior of hydrogen bonds and the conformational preferences of cyclic phosphates in different environments. The compound , with its multiple chiral centers and potential for intramolecular hydrogen bonding, would likely exhibit complex NMR spectra that could reveal details about its conformation and electronic structure.
Chemical Reactions Analysis
Cyclic phosphates can undergo various chemical reactions, including cleavage and isomerization. For instance, a dinuclear Zn(II) complex was shown to promote the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates through a common cyclic phosphate intermediate . This suggests that the compound could also participate in similar reactions, potentially catalyzed by metal ions or other agents. The reactivity of such compounds is of interest in the study of enzyme mechanisms and the design of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic phosphates can be influenced by their molecular structure. For example, the presence of halogen atoms and lipophilic groups can significantly affect the activity of aldose reductase inhibitors, as seen with cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives . The compound , with its multiple hydroxyl groups and potential for intramolecular hydrogen bonding, would likely have unique solubility, stability, and reactivity properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Spiroketalization
The research on asymmetric synthesis and spiroketalization of polyketide-like structures has shown that compounds with complex molecular architectures, similar to the one described, can be synthesized with high stereo- and enantioselectivity. These methodologies have implications for the production of novel organic compounds with potential applications in drug discovery and materials science. For instance, the synthesis of C15 polyketide spiroketals demonstrates the capability to produce single spiroketal compounds with both O-atoms at the spiro center residing in equatorial positions due to the tricyclic nature of the compounds, which has shown evidence of cancer-cell-growth inhibition in certain cell lines (Meilert, Pettit, & Vogel, 2004).
Hydrolytic Degradation
Research on 2,3-Dihydroxypropyl functionalized polyphosphates demonstrates the hydrolytic sensitivity of these materials, which can be tailored for specific degradation rates. This property is crucial for developing biodegradable polymers with applications ranging from medical devices to environmentally friendly materials. The controlled hydrolysis of such compounds opens avenues for creating materials with predictable degradation profiles (Kosarev et al., 2019).
Computational Studies and Diabetes Management
Computational studies have identified the role of complex carbohydrates and related compounds in the regulation of blood glucose levels, highlighting their potential in diabetes management. The identification of specific targets for these compounds suggests avenues for the development of novel therapeutic agents aimed at treating diabetes through the modulation of enzyme activities involved in glucose metabolism (Muthusamy & Krishnasamy, 2016).
Solubility in Ethanol-Water Solutions
The solubility of complex carbohydrates and derivatives in ethanol-water solutions has been extensively studied, providing crucial data for the formulation of pharmaceuticals and nutraceuticals. Understanding the solubility profiles of such compounds in mixed solvents is essential for optimizing drug delivery systems and enhancing the bioavailability of active compounds (Gong et al., 2012).
Adhesive Polymers and Material Science
The synthesis and characterization of novel monomers and polymers derived from complex structures similar to the described compound have implications for developing new adhesive materials. These materials could have applications in various industries, including healthcare, electronics, and construction, by providing novel properties such as improved adhesion, biocompatibility, and environmental stability (Moszner et al., 2006).
Propiedades
IUPAC Name |
2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H189O16P/c1-72-29-17-33-76(5)41-25-49-84(13)57-61-104-68-89(70-108-95-94(101)93(100)92(99)91(66-97)111-95)106-63-59-86(15)51-27-43-78(7)35-19-31-74(3)39-23-47-82(11)55-53-81(10)46-22-38-73(2)30-18-34-77(6)42-26-50-85(14)58-62-105-69-90(71-110-112(102,103)109-67-88(98)65-96)107-64-60-87(16)52-28-44-79(8)36-20-32-75(4)40-24-48-83(12)56-54-80(9)45-21-37-72/h72-101H,17-71H2,1-16H3,(H,102,103)/t72-,73-,74-,75-,76+,77+,78+,79+,80-,81-,82-,83-,84+,85+,86+,87+,88?,89-,90-,91-,92+,93-,94-,95-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTCMHBRMMRXFE-ZDIJKEQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COP(=O)(O)OCC(CO)O)C)C)C)C)C)C)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC1)C)C)C)C)C)COP(=O)(O)OCC(CO)O)C)C)C)C)C)C)C)C)CO[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H189O16P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154705689 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

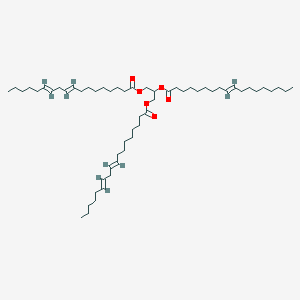
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
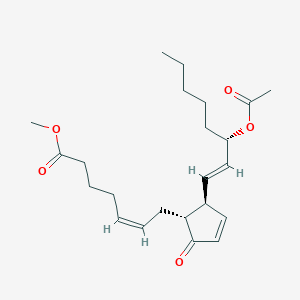
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
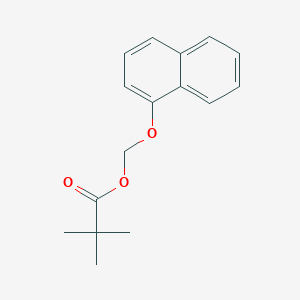
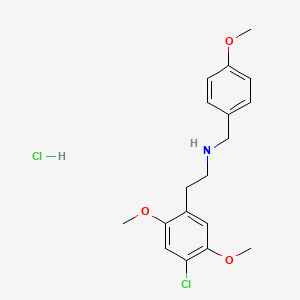
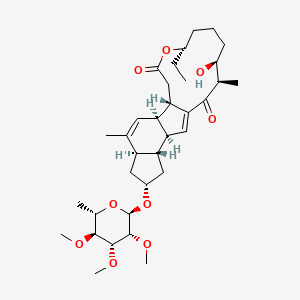
![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
